molecular formula C27H38N2 B3164120 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium CAS No. 888854-17-9

1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium

Cat. No.: B3164120
CAS No.: 888854-17-9
M. Wt: 390.6 g/mol
InChI Key: NJLYZISHBSABMZ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of NHC Ligands in Organometallic Chemistry

The investigation into N-heterocyclic carbenes began in the 1960s, with initial reports on their reactivity, stability, and use as ligands for metal complexes. scripps.eduresearchgate.net However, for over two decades, the field remained relatively dormant. scripps.edu A significant turning point occurred in 1991 when Arduengo and his colleagues successfully isolated and characterized the first stable, crystalline NHC. scripps.eduresearchgate.net This breakthrough reignited interest in NHC chemistry and marked the beginning of their rapid ascent as indispensable ligands.

Once considered mere "phosphine mimics," NHCs have demonstrated substantial differences, proving to be stronger σ-donors and often more sterically demanding than their bulky phosphine (B1218219) counterparts. illinois.eduwordpress.com Their robust σ-donating properties and the ability to form strong bonds with metals enhance the stability of the resulting metal complexes. rsc.orgscripps.edu Over the past few decades, the application of NHCs has expanded dramatically, solidifying their status as a "privileged ligand family" in organometallic chemistry and catalysis. rsc.orgrsc.org Their unique properties have facilitated advancements in catalyst design and have been instrumental in the development of highly efficient catalytic systems. illinois.edu

Role of the Imidazolium (B1220033) Salt as a Precursor to the IPr N-Heterocyclic Carbene

The compound 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride, often abbreviated as IPr·HCl, is the primary and most common precursor for generating the IPr N-heterocyclic carbene. chemicalbook.combeilstein-journals.org This air-stable salt is convenient to store and handle, making the highly reactive IPr carbene readily accessible. beilstein-journals.org The synthesis of IPr·HCl is typically achieved through a multi-step process that begins with the condensation of glyoxal (B1671930) with two equivalents of 2,6-diisopropylaniline (B50358). researchgate.netd-nb.info This is followed by a cyclization step using an appropriate C1 source, such as paraformaldehyde, and a source for the chloride counter-ion. beilstein-journals.orgd-nb.infochemicalbook.com

The generation of the free IPr carbene from its imidazolium salt precursor is straightforward, most frequently accomplished via deprotonation with a suitable base. scripps.edu This process removes the acidic proton from the C2 position of the imidazolium ring, yielding the neutral, two-coordinate carbene species ready for coordination to a metal center. scripps.edu

Detailed synthetic protocols for IPr·HCl have been disclosed, allowing for its preparation on a large scale. rsc.orgbeilstein-journals.org One common method involves:

Formation of the N,N'-bis(2,6-diisopropylphenyl)ethylenediimine intermediate from 2,6-diisopropylaniline and glyoxal. researchgate.netchemicalbook.com

Cyclization of the diimine intermediate with paraformaldehyde and a source of HCl, such as chlorotrimethylsilane (B32843) or a solution of HCl in dioxane, to yield the final imidazolium chloride salt. beilstein-journals.orgresearchgate.net

Benchmarking Status of the IPr Ligand in Modern Catalysis and Ligand Design

Since its discovery by the Nolan group in 1999, the IPr ligand has achieved the status of a benchmark ligand in organometallic chemistry and catalysis. rsc.orgrsc.org Despite not being the first NHC to be isolated or used, its exceptional combination of steric bulk and strong electron-donating ability has made it one of the most influential and widely used ligands in the entire NHC family. rsc.org Its significance is such that in any new catalyst screening that involves an NHC, IPr is almost invariably among the first to be tested. rsc.org

The steric and electronic properties of NHC ligands are crucial for stabilizing metal centers and influencing catalytic activity. nih.govacs.org The IPr ligand features bulky 2,6-diisopropylphenyl groups on the nitrogen atoms. These groups provide significant steric shielding around the metal center, which can prevent catalyst decomposition pathways and facilitate challenging catalytic steps. rsc.orgst-andrews.ac.uk The steric environment of a metal complex can be quantified using the percent buried volume (%Vbur), which represents the percentage of the space around the metal center occupied by the ligand. The IPr ligand provides substantial, yet flexible, steric bulk. nih.gov

Table 1. Comparison of Steric Properties (%Vbur) for IPr and Related NHC Ligands in Silver(I) Complexes.
Complex%Vbur
[Ag(IPr)Cl]42.8% - 43.8%
[Ag(IPr)Cl]53.5%
[Ag(IPr#)Cl]53.9%
[Ag(IPr**(4-Bp))Cl]56.2%
[Ag(IPr(2-Np))Cl]57.4%

Data sourced from multiple studies for comparison. nih.govnih.gov

Electronically, IPr is a strong σ-donor, which helps to stabilize electron-deficient intermediates in catalytic cycles. scripps.eduillinois.edu The electronic properties can be evaluated using methods like the Tolman Electronic Parameter (TEP), derived from the CO stretching frequencies of corresponding rhodium-carbonyl complexes. nih.govrsc.org The strong donation from the IPr ligand enriches the metal center, influencing its reactivity. nih.gov These well-defined properties have established IPr as a standard against which new and modified NHC ligands are frequently compared, underscoring its pivotal role in ligand design and the advancement of catalysis. rsc.org

Overview of the Broad Applicability of IPr-Derived Systems in Chemical Science

The unique combination of steric and electronic features of the IPr ligand has led to its widespread application across a vast range of chemical transformations. rsc.org IPr-metal complexes have demonstrated exceptional activity and stability in numerous catalytic processes, often enabling reactions under milder conditions or with challenging substrates where other ligands fail. rsc.orgnih.gov

The versatility of IPr is evident in its successful use with a variety of late transition metals. rsc.org

Palladium Catalysis : IPr-palladium complexes are highly effective for various cross-coupling reactions, including Suzuki-Miyaura couplings of hindered aryl chlorides. rsc.orgkaust.edu.sa

Nickel Catalysis : In nickel chemistry, IPr remains one of the most frequently used monodentate NHC ligands, showing superior reactivity in transformations like the amination of aryl chlorides. rsc.org

Ruthenium Catalysis : The IPr ligand has played a pivotal role in advancing ruthenium-catalyzed olefin metathesis and hydrogenation reactions, improving both efficiency and selectivity. rsc.org

Gold Catalysis : IPr has emerged as a preferred ligand for many NHC-gold catalytic systems, facilitating a variety of transformations such as cycloadditions, annulations, and the hydrofluorination of triple bonds. rsc.org

Copper and Silver Catalysis : IPr-copper and IPr-silver complexes are significant catalysts for π-activation reactions, including the hydroboration of alkynes. nih.govacs.org

The broad applicability of IPr extends beyond traditional cross-coupling and metathesis to fields like organocatalysis, materials science, and surface chemistry, demonstrating its remarkable adaptability and cementing its role as a foundational ligand in modern chemical science. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8/h9-16,18-21H,17H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLYZISHBSABMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Design of 1,3 Bis 2,6 Diisopropylphenyl 1h Imidazol 3 Ium

Established Synthetic Pathways for the Imidazolium (B1220033) Salt Precursor

The most common and well-established route for the synthesis of 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride (IPr·HCl) is a two-step process that begins with the condensation of 2,6-diisopropylaniline (B50358) with glyoxal (B1671930), followed by a cyclization reaction. rsc.org This method has become a standard due to its reliability and the commercial availability of the starting materials.

Two-Step Condensation and Cyclization Protocols

The initial step involves the acid-catalyzed condensation of two equivalents of 2,6-diisopropylaniline with one equivalent of glyoxal. This reaction typically takes place in a protic solvent like methanol (B129727) and yields a 1,4-diaryl-1,4-diazabutadiene (DAD) intermediate. rsc.org This intermediate is a stable, often crystalline solid that can be isolated and purified before proceeding to the next step. organic-chemistry.org

In the second step, the isolated diazabutadiene is reacted with a source of formaldehyde, such as paraformaldehyde, and a source of a chloride anion to induce cyclization and form the imidazolium ring. rsc.org This cyclization is believed to proceed through the formation of an iminium salt followed by a 1,5-dipolar electrocyclization. rsc.org The final product, this compound chloride, precipitates from the reaction mixture and can be isolated in high purity. rsc.org

Table 1: Two-Step Synthesis of this compound chloride

StepReactantsKey Reagents/SolventsIntermediate/ProductTypical Yield
1. Condensation2,6-diisopropylaniline, GlyoxalMethanol, Formic Acid1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene70-90%
2. Cyclization1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene, ParaformaldehydeEthyl Acetate (B1210297), Chlorotrimethylsilane (B32843)This compound chloride~81%

Utilization of Specific Reagents (e.g., Paraformaldehyde, Chlorotrimethylsilane)

The choice of reagents for the cyclization step is crucial for achieving high yields and purity. Paraformaldehyde is commonly used as a convenient and solid source of formaldehyde. rsc.org For the chloride source, while hydrogen chloride (HCl) in dioxane has been used, chlorotrimethylsilane (TMSCl) has emerged as a superior alternative. rsc.orgrsc.org TMSCl is less corrosive, easier to handle, and more affordable than HCl in dioxane. rsc.org It reacts to form the necessary acidic conditions and provides the chloride counter-ion for the imidazolium salt. rsc.org The use of TMSCl in a suitable solvent like ethyl acetate allows for the direct precipitation of the product in high purity. rsc.org

Robustness and Scalability of Synthetic Procedures

The two-step synthesis of this compound chloride is known for its robustness and scalability. The procedure has been successfully employed for large-scale preparations, making these important NHC precursors readily available for academic and industrial research. rsc.org The isolation of the diazabutadiene intermediate allows for purification, which contributes to the high purity of the final imidazolium salt. organic-chemistry.org The precipitation of the product from the reaction mixture simplifies the purification process, often requiring only washing and drying. rsc.org These factors contribute to the method's reputation as a reliable and practical route to this class of compounds.

Alternative Synthetic Routes and Variations

While the two-step method is prevalent, alternative synthetic strategies have been explored to improve efficiency, atom economy, and to access a wider variety of substituted imidazolium salts.

Atom-Economic Syntheses of Benzannulated Analogs

Atom-economic principles, which aim to maximize the incorporation of all starting materials into the final product, have been applied to the synthesis of nitrogen heterocycles. organic-chemistry.orgnih.gov While not exclusively focused on the direct synthesis of this compound, these methodologies offer pathways to related structures, including benzannulated analogs. Such routes often involve cascade reactions that form multiple bonds in a single operation, minimizing waste and purification steps. nih.gov For instance, palladium-catalyzed cascade reactions of alkynes have been developed for the efficient construction of pyrrole (B145914) heterocycles, showcasing a strategy that could be adapted for imidazolium salt precursors. organic-chemistry.org

Expedient Syntheses of Imidazolium Salts

One such approach is a modular one-pot method that allows for the synthesis of highly substituted symmetrical and unsymmetrical imidazolium salts. organic-chemistry.orgacs.org This method involves the coupling of readily available formamidines with α-halo ketones to form imidazolinium salts, which are then converted to the desired imidazolium salts. organic-chemistry.orgacs.org This strategy provides flexibility in introducing various substituents on the imidazolium ring. organic-chemistry.org

Another expedient route involves the direct quaternization of N-substituted imidazoles. rsc.org For example, arylboronic acids can be used to directly arylate the nitrogen of an N-substituted imidazole (B134444), providing a convenient method for synthesizing unsymmetrical imidazolium salts. rsc.org This approach tolerates a wide range of functional groups and offers excellent chemoselectivity. rsc.org

Table 2: Comparison of Synthetic Methodologies

MethodologyKey FeaturesAdvantagesLimitations
Two-Step Condensation/CyclizationIsolation of diazabutadiene intermediate.High purity, robust, and scalable. rsc.orgMultiple steps, potentially lower overall yield.
Modular One-Pot SynthesisCoupling of formamidines and α-halo ketones. organic-chemistry.orgHigh efficiency, access to diverse substitutions. organic-chemistry.orgacs.orgRequires specific starting materials (formamidines, α-halo ketones).
Direct QuaternizationArylation of N-substituted imidazoles. rsc.orgExcellent for unsymmetrical salts, good functional group tolerance. rsc.orgRequires pre-functionalized imidazole starting material.

Derivatization from the Imidazolium Salt to the Free N-Heterocyclic Carbene

The generation of the free N-heterocyclic carbene (NHC), 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr), from its imidazolium salt precursor, this compound chloride (IPr·HCl), is most commonly achieved through deprotonation using a strong base. This reaction is often performed in situ to avoid the isolation of the free carbene, which can be sensitive to air and moisture. The mixture of the imidazolium salt and a base effectively serves as the carbene source for various catalytic and synthetic applications.

Several bases can be employed for this deprotonation. For instance, potassium hexamethyldisilazide (KHMDS) has been used to cleanly deprotonate imidazolium salts. Other strong bases are also commonly utilized. The choice of base can be critical and may influence the subsequent reactivity of the generated NHC.

Alternative, base-free methods for generating NHCs have also been developed to circumvent potential side-reactions caused by the presence of a strong base. These methods include:

The cleavage of NHC·CO2 zwitterionic adducts.

The thermolysis of labile imidazolidine (B613845) adducts.

The use of Ag(I)-NHC complexes as transmetalating agents.

However, it is important to note that many of these alternative NHC surrogates are themselves synthesized from the corresponding azolium intermediates.

A summary of common deprotonation agents is presented in the table below.

Deprotonation AgentSolventNotes
Potassium Hexamethyldisilazide (KHMDS)Tetrahydrofuran (THF)Results in a clean reaction.
Strong Bases (general)VariousThe most common method, often performed in situ. The choice of base can be crucial for the subsequent reaction.
Weak Bases (e.g., K2CO3)VariousOffers advantages such as the possibility of performing the reaction under aerobic conditions and cost-effectiveness.
Electrochemical MethodsVariousA novel approach where a superoxide (B77818) anion, generated via the reduction of oxygen at the cathode, acts as the base for deprotonation.

Purification and Handling Considerations for Precursors in Catalytic Applications

The purity of the this compound salt precursor is paramount for its successful application in catalysis. Impurities can negatively affect the performance of the resulting NHC-metal catalysts. Several purification methods have been reported.

One common procedure involves dissolving the crude imidazolium salt in a solvent like methanol, treating it with sodium bicarbonate to neutralize any excess acid, filtering to remove solids, and then reprecipitating the purified salt by adding a less polar solvent such as diethyl ether. The final product is typically a white powder. Washing the precipitate with a suitable solvent, like cold methanol or diethyl ether, helps to remove residual impurities.

Due to the air- and moisture-sensitive nature of the free NHC and many of its metal complexes, strict handling techniques are required. These operations are typically carried out under an inert atmosphere, such as nitrogen or argon, using specialized equipment like a Schlenk line or a glove box.

Key handling considerations include:

Inert Atmosphere: All manipulations should be performed under an inert gas to prevent decomposition of sensitive compounds by oxygen or moisture.

Dry Solvents: Solvents used in these reactions must be thoroughly dried and degassed to remove water and dissolved oxygen.

Specialized Glassware: Schlenk flasks, which have a sidearm with a stopcock, are commonly used to allow for the easy cycling between vacuum and an inert gas atmosphere.

Transfer Techniques: Air-sensitive reagents and solutions are transferred using syringes or cannulas to maintain the inert atmosphere.

The table below summarizes key purification and handling techniques.

Technique/ConsiderationDescription
Purification
RecrystallizationThe crude imidazolium salt can be purified by recrystallization from appropriate solvent systems.
WashingThe precipitated salt is often washed with a suitable solvent to remove impurities.
NeutralizationTreatment with a mild base like sodium bicarbonate can be used to remove acidic impurities.
Handling
Schlenk LineA dual-manifold system that allows for the manipulation of compounds under vacuum or an inert atmosphere.
Glove BoxAn enclosed chamber with a controlled inert atmosphere, providing a more contained environment for handling highly sensitive materials.
Syringe/Cannula TransferUsed for the transfer of air-sensitive liquids and solutions to prevent exposure to the atmosphere.
Degassing SolventsRemoval of dissolved gases, particularly oxygen, from solvents, typically through freeze-pump-thaw cycles or by sparging with an inert gas.

Structural Characteristics and Ligand Properties of Ipr N Heterocyclic Carbene

Steric Hindrance Imparted by 2,6-Diisopropylphenyl Substituents

A defining feature of the IPr ligand is the substantial steric bulk provided by the two 2,6-diisopropylphenyl (Dipp) groups attached to the nitrogen atoms of the imidazole (B134444) ring. rsc.org This steric hindrance plays a crucial role in stabilizing metal complexes by creating a protective pocket around the metal center. This encapsulation can prevent undesirable side reactions, such as bimolecular decomposition pathways, thereby enhancing the catalyst's lifetime and efficiency. rsc.org

The steric properties of NHC ligands are often quantified using the percent buried volume (%Vbur), a descriptor that calculates the percentage of the space around a metal center that is occupied by the ligand. nih.gov For the IPr ligand, the %Vbur is significant, indicating a high degree of steric protection. For instance, in a [Cu(IPr)Cl] complex, the %Vbur has been reported to be 47.6% to 48.5%. nih.govnih.gov This large steric footprint is instrumental in its catalytic efficacy, particularly in reactions involving challenging substrates where control of the coordination sphere is paramount. rsc.org The flexible nature of the bulky wingtips of the IPr ligand allows for kinetic stabilization of metals and can facilitate the reductive elimination step in catalytic cycles. nih.govresearchgate.net

Electronic Properties of the Carbene Center: σ-Donation and π-Acceptance

The electronic character of the IPr carbene is another critical factor contributing to its success as a ligand. NHCs are generally strong σ-donors, a property that arises from the lone pair of electrons in the sp²-hybridized orbital on the carbene carbon. researchgate.netresearchgate.net This strong σ-donation forms a robust bond with the metal center, contributing to the stability of the resulting complex. nih.gov The IPr ligand is recognized as a potent σ-donor, a characteristic that has been confirmed through various spectroscopic and computational methods. nih.govnih.gov

While the σ-donating ability of NHCs is well-established, their π-accepting capabilities are more nuanced. The π-acceptance arises from the interaction of filled metal d-orbitals with the empty pπ orbital on the carbene carbon. mdpi.com In the case of IPr, which is an unsaturated NHC, the π-accepting ability is generally considered to be modest compared to other classes of ligands like phosphines. researchgate.net However, this property can still play a role in modulating the electronic environment at the metal center. iciq.org Studies have shown that saturated NHCs, like SIPr, can be more effective π-acceptors than their unsaturated counterparts like IPr. iciq.org

Computational methods, particularly Density Functional Theory (DFT), have provided valuable insights into the electronic properties of NHC ligands. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's nucleophilicity and electrophilicity, respectively. A higher HOMO energy corresponds to stronger nucleophilicity (better σ-donation), while a lower LUMO energy indicates greater electrophilicity (better π-acceptance). nih.govresearchgate.net

Calculations at the B3LYP/6-311++g(d,p) level of theory have placed the HOMO energy of the free IPr carbene at -6.01 eV and the LUMO energy at -0.48 eV. nih.gov The relatively high HOMO energy confirms its strong σ-donating character. The LUMO energy, while higher than that of more π-acidic ligands, still allows for some degree of π-backbonding from the metal. The ambiphilic nature of singlet carbenes, possessing both a lone pair for nucleophilic attack and an empty p-orbital for electrophilic interaction, is fundamental to their reactivity. mdpi.comresearchgate.net

Calculated HOMO and LUMO Energies of Selected NHC Ligands (eV)
LigandHOMO (eV)LUMO (eV)
IPr-6.01-0.48
IMes-5.90-0.33
IPr*-6.12-0.90
IPr#-6.16-0.96

Data sourced from computational studies at the B3LYP/6-311++g(d,p) level of theory. nih.gov

The electronic properties of the IPr ligand have a direct and profound impact on its coordination to metal centers and the subsequent reactivity of the resulting complexes. acs.org The strong σ-donation from the IPr carbene to the metal creates a stable metal-ligand bond, which is a prerequisite for a robust catalyst. nih.gov This electron donation increases the electron density at the metal center, which can, in turn, influence the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination. acs.org

For instance, in cross-coupling reactions, the electron-rich nature of the metal center, induced by the IPr ligand, can facilitate the oxidative addition of substrates. nsf.gov Conversely, the steric bulk of the IPr ligand can promote the reductive elimination step to release the final product. researchgate.net The interplay between the steric and electronic properties of IPr is therefore crucial for achieving high catalytic activity and selectivity. rsc.org The ability to fine-tune these properties through modifications to the NHC scaffold has been a major driver in the development of new and improved catalysts. mdpi.comrsc.org

Comparison with Related NHC Ligands (e.g., SIPr, IMes, IPr analogs)*

The versatility of the NHC framework allows for systematic modifications to both the steric and electronic properties of the ligand. Comparing IPr to its analogues, such as SIPr (1,3-bis(2,6-diisopropylphenyl)-imidazolidin-2-ylidene), IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), and IPr* (1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene), provides valuable insights into structure-activity relationships. rsc.orgnih.gov

One of the most common modifications to the IPr scaffold is the saturation of the imidazole backbone, which converts IPr to SIPr. This seemingly minor change can have a significant impact on the ligand's properties and, consequently, its performance in catalysis. nih.gov While structurally similar, IPr and SIPr often exhibit different catalytic activities. rsc.org

From a steric perspective, the saturated backbone of SIPr leads to a slightly different orientation of the Dipp substituents, which can alter the shape and size of the catalytic pocket. nih.gov Electronically, saturated NHCs like SIPr are generally considered to be slightly better σ-donors and, interestingly, also better π-acceptors than their unsaturated counterparts. iciq.orgnih.gov The enhanced π-accepting ability is attributed to the electronic structure of the saturated five-membered ring. iciq.org

The choice between IPr and SIPr can be crucial for a specific catalytic application. In some reactions, the subtle electronic and steric differences make SIPr the superior ligand, while in others, IPr demonstrates better performance. rsc.orgnih.gov For example, in certain iron-catalyzed cross-coupling reactions, a change in backbone saturation has been shown to drastically alter selectivity. nih.gov

Beyond backbone saturation, modifications to the N-aryl substituents have led to the development of a wide array of IPr analogues with tailored steric and electronic properties. IMes, for instance, features methyl groups in the ortho and para positions of the phenyl rings instead of isopropyl groups. This results in a ligand that is less sterically demanding than IPr (%Vbur of 37.9% for [Cu(IMes)Cl]). nih.gov Electronically, IMes is a slightly stronger σ-donor than IPr, as indicated by its higher HOMO energy (-5.90 eV). nih.gov

At the other end of the steric spectrum are ligands like IPr, which possess exceptionally bulky 2,6-bis(diphenylmethyl) substituents. nih.govrsc.org These "super-bulky" ligands are designed to provide an even greater degree of steric protection to the metal center, which can be advantageous in particularly challenging catalytic transformations. rsc.org The IPr# family of ligands represents another class of sterically hindered NHCs that have shown promise in various catalytic applications. nih.govnih.gov The percent buried volume for a [Cu(IPr)Cl] complex is 52.1%, and for a [Cu(IPr#)Cl] complex, it is 56.4%, highlighting their increased steric bulk compared to IPr. nih.gov These analogues demonstrate the principle of rational ligand design, where systematic tuning of steric and electronic parameters allows for the optimization of catalyst performance for specific chemical reactions. nih.govnih.gov

Steric Properties of Selected NHC Ligands in [M(NHC)Cl] Complexes
LigandMetal Complex%Vbur
IMes[Cu(IMes)Cl]37.9%
IPr[Cu(IPr)Cl]48.5%
IPr[Ag(IPr)Cl]43.8%
IPr[Cu(IPr)Cl]52.1%
IPr[Ag(IPr)Cl]53.5%
IPr#[Cu(IPr#)Cl]56.4%
IPr#[Ag(IPr#)Cl]53.9%

Data for %Vbur are illustrative and can vary depending on the specific metal center and coordination geometry. nih.gov

Coordination Chemistry of IPr with Transition Metals

N-Heterocyclic carbenes (NHCs) have become a crucial class of ligands in organometallic chemistry, largely due to their unique steric and electronic properties. rsc.org Among them, 1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene (IPr) has established itself as a cornerstone ligand. rsc.org Its strong σ-donating ability and significant steric bulk, provided by the 2,6-diisopropylphenyl groups, allow it to stabilize a wide variety of transition metals, influencing the reactivity and stability of the resulting complexes. rsc.orgrsc.org This has made IPr indispensable in numerous catalytic processes. rsc.org The coordination chemistry of IPr is extensive, spanning numerous transition metals, each exhibiting unique structural characteristics and reactivity patterns.

Palladium Complexes

The IPr ligand has been particularly influential in palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net The strong σ-donation from the IPr ligand facilitates key steps in catalytic cycles, such as oxidative addition. nih.gov A variety of well-defined (IPr)Pd(II) precatalysts have been developed to improve stability and reactivity. nih.govnih.gov

One prominent class is the PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as [(IPr)Pd(3-Cl-py)Cl₂] ([IPr]-PEPPSI). nih.gov These complexes are typically air- and moisture-stable, enhancing their practical utility. nih.gov The synthesis of [IPr#–PEPPSI], a highly hindered analogue, involves the reaction of IPr#HCl with PdCl₂, K₂CO₃, and 3-chloropyridine. nih.gov Another important structural motif involves allyl ligands, such as in [(IPr)Pd(cinnamyl)Cl] and [(IPr)Pd(allyl)Cl]. nih.govnih.gov

The first (σ-aryl)palladium complex stabilized by a single IPr ligand, [(IPr)Pd(PPh₃)(Ph)Cl], was synthesized from the reaction of [IPrH]⁺Cl⁻ with a dimeric hydroxo-bridged palladium complex. acs.org This synthesis provided access to key monocarbene Pd(II) aryl intermediates, which are believed to mediate catalytic reactions where the optimal Pd:IPr ratio is 1:1. acs.org

Structural data for a representative IPr-Pd complex is provided below.

Table 1: Selected Structural Data for [(IPr)PdCl₂(Aniline)] Complex nih.gov
ParameterValue
Pd-C(NHC) Bond LengthData Not Available in Search Results
Pd-N Bond LengthData Not Available in Search Results
Pd-Cl Bond LengthsData Not Available in Search Results
Coordination GeometrySquare Planar (typical for Pd(II))

Ruthenium Complexes

IPr has played a pivotal role in the development of ruthenium chemistry, especially in the field of olefin metathesis. rsc.org The introduction of IPr into ruthenium indenylidene and benzylidene complexes led to the so-called second-generation Grubbs and Hoveyda-Grubbs catalysts. rsc.orgresearchgate.net These complexes exhibit significantly increased activity and thermal stability compared to their first-generation phosphine-ligated counterparts. rsc.org The steric bulk of the IPr ligand is credited with preventing bimolecular catalyst decomposition, thereby increasing the lifespan of the propagating species. rsc.orgrsc.org

For example, complexes such as [RuCl₂(IPr)(PPh₃)(3-phenylindenylidene)] have been synthesized and their catalytic activity studied to understand the effect of NHC sterics. ugent.be The synthesis of these complexes often involves the replacement of a labile phosphine (B1218219) ligand from a ruthenium precursor with the free IPr carbene. researchgate.net Beyond metathesis, IPr-ruthenium complexes like [Ru(Cp*)(IPr)Cl] have been investigated in hydrogenation reactions. rsc.org

Table 2: Comparison of IPr and IPr* Ruthenium Complexes in Olefin Metathesis ugent.beacs.org
ComplexNHC LigandKey ApplicationGeneral Finding
[RuCl₂(IPr)(Py)(3-phenylindenylidene)]IPrRing-Closing & Cross MetathesisGenerally more active than IPr* analogue. acs.org
[RuCl₂(IPr)(Py)(3-phenylindenylidene)]IPrRing-Closing & Cross MetathesisExcessive steric bulk can be detrimental to reactivity. acs.org

Nickel Complexes

In the realm of nickel chemistry, IPr stands out as one of the most frequently used monodentate NHC ligands. rsc.org The coordination of IPr to nickel has facilitated a range of catalytic transformations, including various cross-coupling reactions, under milder conditions than previously possible. rsc.orgrsc.org Well-defined precatalysts such as [Ni(IPr)(allyl)Cl] have been developed and show high efficiency in reactions like the carboxylation of organoboron reagents. rsc.org In a comparative study, the use of the bulkier IPr* ligand in place of IPr dramatically increased reactivity in this specific transformation, highlighting the critical role of steric hindrance in nickel catalysis. rsc.org

Gold, Silver, and Copper Complexes

IPr also forms stable complexes with the Group 11 metals: gold, silver, and copper. nih.govacs.org These complexes are significant in π-activation reactions, such as alkyne functionalization. nih.govnih.gov

Gold(I) Complexes: Mononuclear gold(I) chloride complexes like [AuCl(IPr)] are common and serve as synthons for other gold complexes. nih.govbohrium.com They are typically synthesized via a weak base approach, reacting the corresponding imidazolium (B1220033) salt with a gold(I) precursor. nih.govbohrium.com The geometry around the gold(I) center in these two-coordinate complexes is typically linear. acs.org Dinuclear complexes, such as the hydroxide-bridged [{Au(IPr)}₂(μ-OH)][BF₄], have also been synthesized and show high efficiency as precatalysts. nih.govbohrium.com

Silver(I) and Copper(I) Complexes: Similar to gold, silver(I) and copper(I) form complexes of the type [AgCl(IPr)] and [CuCl(IPr)]. acs.orgnih.gov These are also valuable as catalysts and as transmetalation agents for the synthesis of other NHC-metal complexes. wikipedia.org X-ray crystallographic analyses confirm a linear geometry for these complexes, and studies have been conducted to evaluate the steric and electronic effects of the IPr ligand on the metal center. nih.govacs.org

Table 3: Steric Properties of IPr in Group 11 Metal Complexes nih.gov
ComplexPercent Buried Volume (%Vbur)Coordination Geometry
[AgCl(IPr)]Data Not Available in Search ResultsLinear acs.org
[AuCl(IPr)]Data Not Available in Search ResultsLinear acs.org
[CuCl(IPr)]Data Not Available in Search ResultsLinear acs.org

The steric and electronic tunability of the IPr ligand has made it a cornerstone in modern organometallic chemistry, enabling the synthesis of a vast array of stable and catalytically active transition metal complexes. rsc.org

Applications in Transition Metal Catalysis

Palladium-Catalyzed Transformations

The IPr ligand has been extensively employed in palladium-catalyzed reactions, leading to the development of highly efficient and versatile catalytic systems. rsc.orgsigmaaldrich.com Palladium complexes incorporating the IPr ligand are known for their thermal stability and high reactivity, often enabling challenging chemical transformations under mild conditions. indiamart.com

N-heterocyclic carbene ligands like IPr have demonstrated exceptional utility in various palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon bonds. sigmaaldrich.com

Suzuki-Miyaura Coupling: The IPr ligand has proven to be highly effective in Suzuki-Miyaura reactions, which couple organoboron compounds with organic halides. Palladium catalysts bearing the IPr ligand exhibit remarkable activity, even with challenging substrates such as sterically hindered di-ortho-substituted aryl chlorides, often proceeding at room temperature with very low catalyst loadings. rsc.orgrsc.org For instance, palladacycle precatalysts like [Pd(IPr)(cinnamyl)Cl] have demonstrated high efficiency in these couplings. rsc.orgnih.gov The use of bulky and flexible NHC ligands like IPr can overcome several limitations often encountered in cross-coupling reactions. nih.gov

Table 1: Performance of IPr-based Palladium Catalysts in Suzuki-Miyaura Coupling
CatalystSubstratesConditionsKey FindingReference
[Pd(IPr)(allyl)Cl]Amides and Arylboronic AcidsMild ConditionsForms biaryls efficiently. nih.gov
[Pd(IPr)(μ-Cl)Cl]₂Acyl Esters and Phenylboronic Acids-Highly reactive precatalyst for acylative coupling. nih.gov
Pd-3 (IPr Palladacycle)Hindered Aryl ChloridesRoom TemperatureHigh activity with challenging substrates. rsc.org
[Pd(IPr*)(cin)Cl]Hindered Aryl HalidesLow Catalyst Loadings, Mild ConditionsForms tetra-ortho-substituted biaryls with superior performance. rsc.orgrsc.org

Kumada-Tamao-Corriu Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide. The palladium dimer [Pd(IPr*)(μ-Cl)Cl]₂, derived from a bulkier analogue of IPr, effectively catalyzes the formation of hindered biaryl compounds from both aryl bromides and chlorides at 60 °C. rsc.orgrsc.org While much of the recent work on Kumada coupling with IPr has focused on nickel catalysis, these palladium systems demonstrate the ligand's versatility. acs.orgnih.govacs.org

Hiyama Coupling: The Hiyama coupling utilizes organosilicon compounds as coupling partners. A catalytic system generated in situ from palladium acetate (B1210297) and 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) has proven highly efficient for the cross-coupling of aryl bromides and electron-deficient aryl chlorides with organotrimethoxysilanes. nih.gov The performance of this system is comparable to those using traditional phosphine (B1218219) ligands. nih.gov Early studies on the applications of IPr in palladium chemistry quickly established its utility in Hiyama couplings. rsc.org

Stille Coupling: In Stille coupling, organotin compounds are coupled with organic halides. The IPr ligand has been successfully applied in palladium-catalyzed Stille reactions, further broadening the scope of its application in C-C bond formation. rsc.orgsigmaaldrich.com

The palladium-catalyzed amination of aryl halides, also known as the Buchwald-Hartwig amination, is a powerful method for forming carbon-nitrogen bonds. The IPr ligand and its saturated analogue, SIPr (derived from 1,3-bis(2,6-diisopropylphenyl)imidazolinium (B8429545) chloride), have been instrumental in advancing this reaction, particularly for less reactive aryl chlorides. researchgate.net A catalytic system comprising a palladium source and SIPr·HCl efficiently promotes the amination of various aryl chlorides under mild conditions. researchgate.net Furthermore, specialized catalysts like [Pd(IPr*OMe)(acac)Cl] have enabled the coupling of challenging substrates, such as secondary biaryl anilines with highly deactivated aryl chlorides. rsc.org

Table 2: IPr Ligands in Palladium-Catalyzed Amination of Aryl Halides
Ligand/PrecursorPalladium SourceSubstratesKey FeatureReference
SIPr·HClPd(OAc)₂, [Pd(allyl)Cl]₂Aryl ChloridesEfficient coupling under mild conditions (65-100 °C). researchgate.net
IPrOMe[Pd(IPrOMe)(acac)Cl]Deactivated Aryl Chlorides and Secondary AnilinesEnables coupling of challenging substrates. rsc.org
IPr[Pd(IPr)(TEA)Cl]Aryl ChloridesAllows coupling reactions to be performed under air. rsc.org

Direct C-H activation and functionalization represent a highly atom-economical approach to constructing complex molecules. Palladium catalysts supported by IPr ligands have been successfully applied in these transformations. For example, the [(IPr)Pd(OAc)₂] catalyst system facilitates the intramolecular C(sp²)–H arylation of substrates with aryl chlorides. nih.gov The addition of the IPr·HCl salt to the reaction can substantially improve catalyst turnover numbers. nih.gov The IPr ligand and its derivatives have been shown to be effective in a broad array of palladium-catalyzed cross-couplings that proceed via the cleavage of C-H bonds. nih.govmdpi.com In materials science, the Pd-PEPPSI-iPr catalyst has been used to polymerize 3-hexylthiophene, demonstrating the utility of IPr in C-H activation for polymer synthesis. mdpi.com

Ruthenium-Catalyzed Reactions

The IPr ligand has also played a pivotal role in advancing ruthenium catalysis, particularly in the fields of olefin metathesis and hydrogenation reactions. rsc.org Its unique steric and electronic properties have led to the development of more stable and active ruthenium catalysts.

Hydrogenation: Ruthenium complexes bearing the IPr ligand have been developed for the hydrogenation of various unsaturated functional groups. These catalytic systems have shown high efficiency in the hydrogenation of nitriles, activated heterocycles like quinoline, and various olefins, often outperforming their phosphine-based counterparts. rsc.org

Racemization of Chiral Alcohols: Ruthenium-NHC complexes are also effective catalysts for the racemization of chiral alcohols, a key step in dynamic kinetic resolution processes. rsc.orgnih.gov A notable example is a ruthenium hydroxide (B78521) complex featuring the IPr ligand, which can catalyze the racemization of secondary alcohols without the need for a strong base. rsc.org While other NHC ligands like ICy (1,3-dicyclohexylimidazol-2-ylidene) have shown higher efficiency in some systems, the IPr-based catalysts remain highly effective and contribute significantly to this area of catalysis. rsc.org

Ring-Opening Metathesis Polymerization (ROMP)

While first-generation ruthenium-based olefin metathesis catalysts, such as Grubbs' first-generation catalyst, demonstrated significant utility, the introduction of N-heterocyclic carbene ligands like IPr marked a substantial advancement in the field. Second-generation Grubbs-type catalysts incorporating the IPr ligand exhibit superior activity and stability, making them highly efficient for Ring-Opening Metathesis Polymerization (ROMP). ROMP is a chain-growth polymerization driven by the relief of ring strain in cyclic olefins, catalyzed by transition metal carbene complexes. researchgate.net

The enhanced performance of the IPr-containing second-generation catalyst is attributed to the ligand's strong electron donation, which stabilizes the highly reactive 14-electron intermediate that is central to the metathesis mechanism. This stabilization facilitates faster phosphine ligand dissociation and subsequent olefin coordination, leading to higher polymerization rates. beilstein-journals.org

A comparative study on the Ring-Closing Metathesis (RCM) of diethyldiallylmalonate, a standard substrate used to evaluate metathesis activity, highlights the superior performance of the second-generation catalyst bearing the IPr ligand over the first-generation catalyst. The significantly faster conversion rate observed for the IPr-containing catalyst is indicative of its high efficiency, which is directly translatable to ROMP applications. beilstein-journals.org

Table 1. Comparison of Catalyst Performance in the RCM of Diethyldiallylmalonate
CatalystTime (min)Conversion (%)Reference
[Cl₂(PCy₃)₂(CHPh)Ru] (Grubbs' 1st Gen.)15Not Reported beilstein-journals.org
3053
[Cl₂(PCy₃)(IPr)(CHPh)Ru] (Grubbs' 2nd Gen.)1590 beilstein-journals.org
3096

Nickel-Catalyzed Reactions

The IPr ligand is one of the most extensively used monodentate NHC ligands in nickel chemistry. Its incorporation into nickel catalytic systems has led to significant advancements, including enabling reactions to proceed under milder conditions, improving selectivity, and facilitating entirely new chemical transformations. rsc.org

The strong σ-donating properties of the IPr ligand stabilize low-valent nickel species, which are key intermediates in many catalytic cycles. This stabilization allows for reactions to be conducted at lower temperatures and with lower catalyst loadings. For instance, IPr-nickel complexes have been successfully employed in the amination of aryl tosylates, achieving moderate to high yields at 110 °C in short reaction times. mdpi.com Furthermore, in the hydroarylation of olefins with trifluoromethyl-substituted arenes, the use of a [Ni(IPr)₂] complex led to unprecedented selectivity for the linear anti-Markovnikov product under mild conditions. rsc.org The steric bulk of the IPr ligand plays a crucial role in directing the regioselectivity of these reactions.

The unique properties of IPr-nickel complexes have enabled the development of novel catalytic reactions that were previously challenging. The stability and reactivity imparted by the IPr ligand allow for the activation of otherwise inert chemical bonds. A notable example is the nickel-catalyzed amination of silyloxyarenes, which proceeds through the activation of a strong C–O bond. This transformation provides a new synthetic route to aryl amines. mdpi.com The use of IPr as a ligand is critical in suppressing side reactions such as β-hydride elimination, which is a common issue in nickel catalysis. researchgate.net

A significant recent development is the use of IPr-nickel complexes in dual catalytic systems, particularly in combination with photoredox catalysis. rsc.org In this approach, two distinct catalytic cycles—one involving the nickel complex and the other a photocatalyst (often an iridium or ruthenium complex)—operate synergistically to achieve transformations not possible with either catalyst alone. researchgate.netresearchgate.net

The general mechanism involves the photocatalyst absorbing light and initiating a single-electron transfer (SET) process to generate a radical species. This radical is then captured by the IPr-nickel complex, which enters its own catalytic cycle. researchgate.net For example, in a C–H functionalization reaction, the photocatalyst can generate a radical from a relatively inert C–H bond. This radical then combines with a Ni(II)-aryl species (formed by oxidative addition of an aryl halide to a Ni(0) complex). The resulting Ni(III) intermediate undergoes reductive elimination to form the final cross-coupled product and regenerate the active nickel catalyst. rsc.org The IPr ligand is crucial for stabilizing the various nickel oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) involved in the cycle and facilitating the key oxidative addition and reductive elimination steps. researchgate.netresearchgate.net

Gold-Catalyzed Transformations

Cationic gold(I) complexes bearing NHC ligands like IPr are powerful catalysts for the activation of alkynes toward nucleophilic attack. acs.org The strong Au-C bond and the steric properties of the IPr ligand contribute to the high stability and activity of these catalysts. mdpi.com

In addition to hydration, IPr-gold complexes have shown high efficacy in carboxylation reactions. A notable example is the direct carboxylation of substrates with acidic C–H bonds, such as oxazoles and fluorinated benzenes, using carbon dioxide. The catalyst [(IPr)AuOH] proved to be highly effective for these transformations under mild conditions, demonstrating the ability of the IPr-gold system to facilitate the functionalization of C–H bonds and the utilization of CO₂ as a C1 feedstock. While related NHC-coinage metal complexes (Cu, Ag) are also used for the carboxylation of terminal alkynes, the high stability and activity of the gold-IPr system make it particularly suitable for activating challenging substrates. researchgate.net

Table 2. Substrate Scope in the [(IPr)AuOH]-Catalyzed Carboxylation of Heterocycles with CO₂
SubstrateProductYield (%)Reference
BenzoxazoleBenzoxazole-2-carboxylic acid81
BenzothiazoleBenzothiazole-2-carboxylic acid80
PentafluorobenzenePentafluorobenzoic acid85

Addition of Nucleophiles to π-Systems

Gold complexes featuring the IPr ligand are highly effective in catalyzing the addition of various nucleophiles to unsaturated carbon-carbon bonds (π-systems) like alkynes, allenes, and alkenes. The strong σ-donating character of the IPr ligand increases the electron density at the gold center, which in turn enhances the metal's ability to activate the π-system towards nucleophilic attack.

In the intermolecular addition of carbon nucleophiles to 1,6-enynes, the use of an IPr-gold complex has been shown to direct the reaction pathway towards carbene-site selectivity. This controlled reactivity allowed for the isolation and characterization of the first gold-vinyl complex, providing significant insight into the reaction mechanism. mdpi.comacs.org

The activation of alkenes for nucleophilic attack is also facilitated by IPr-gold complexes. For instance, the IPrAuOH complex has been shown to be effective in mediating the formation of alkyl gold intermediates through the deprotonation of the nucleophile, a key step in intramolecular hydroamination and hydroalkoxylation reactions. acs.org This process is initiated by the basicity of the gold complex, which is modulated by the IPr ligand.

Furthermore, dinuclear gold-IPr complexes have demonstrated exceptional activity. The complex [{Au(IPr)}₂(μ-OH)][BF₄] is highly efficient for the intermolecular hydrocarboxylation of internal alkynes with carboxylic acids, proceeding under solvent-free conditions to yield Z-enol esters with high stereoselectivity. mdpi.com The proposed mechanism involves one gold center acting as a π-Lewis acid to activate the alkyne, while the other gold center, acting as a Brønsted base, deprotonates the carboxylic acid to generate a more potent nucleophile. mdpi.com

Table 1: Performance of [{Au(IPr)}₂(μ-OH)][BF₄] in the Hydrocarboxylation of Alkynes
Alkyne SubstrateCarboxylic AcidCatalyst Loading (mol%)Temperature (°C)Yield (%)Selectivity
DiphenylacetyleneBenzoic Acid0.580HighComplete (Z)-selectivity
4-OctyneAcetic Acid0.580HighComplete (Z)-selectivity

Ligand Effects in Homogeneous Gold Catalysis

In homogeneous gold catalysis, the ligand plays a crucial role in tuning the reactivity and selectivity of the metal center. The IPr ligand, being a strong σ-donor and sterically demanding, has a profound impact on the various stages of the catalytic cycle. rsc.org Gold(I) complexes are typically linear and two-coordinate, and the properties of the ancillary ligand are paramount in dictating the catalyst's performance.

The steric bulk of the IPr ligand is also a critical factor. It provides a protective pocket around the gold center, preventing bimolecular decomposition pathways and allowing for the isolation of reactive intermediates that would otherwise be transient. acs.org This steric hindrance can also control selectivity. For example, in the reaction of enynes with indole (B1671886) nucleophiles, the use of an IPr-gold catalyst leads to a different product distribution compared to a phosphine-gold catalyst. nih.gov This is attributed to the IPr ligand favoring a more carbene-like character in the key intermediate, directing the nucleophilic attack to a different position. nih.gov

Comparative studies have shown the distinct effects of IPr versus other common ligands. In the hydration of alkynes, WangPhos, a bifunctional phosphine ligand, was found to be more effective than IPr, suggesting that for certain transformations, factors beyond simple electron donation, such as secondary interactions, can be dominant. mit.edu Nonetheless, for a broad range of gold-catalyzed reactions, IPr has emerged as a preferred ligand due to the robustness and high activity it imparts to the catalyst. mdpi.com

Copper-Catalyzed Processes

Reduction of CO₂

Copper complexes bearing the IPr ligand have been investigated for the catalytic reduction of carbon dioxide. The transformation of CO₂ into value-added chemicals, such as formate (B1220265), is a critical area of research for carbon capture and utilization. In these systems, a copper(I) hydride species, often stabilized by the IPr ligand, is the key reactive intermediate.

The mechanism involves the insertion of CO₂ into the copper-hydride bond to form a copper formate complex. researchgate.net The IPr ligand's strong σ-donation is crucial for stabilizing the required copper(I) oxidation state and the reactive hydride intermediate. The steric bulk of the IPr ligand can also prevent the aggregation of catalyst species, maintaining high activity.

For example, the complex [Cu(OH)(IPr)] has been used as a catalyst precursor in conjunction with a silane (B1218182) reducing agent for the N-methylation of amines using CO₂ as a C1 source. researchgate.net The reaction proceeds through the formation of a copper hydride, which then reduces CO₂ to a formate equivalent that is subsequently used in the methylation process.

Table 2: Key Intermediates in IPr-Cu Catalyzed CO₂ Reduction
Catalyst PrecursorReducing AgentKey IntermediateProduct of CO₂ Insertion
[Cu(OH)(IPr)]PhSiH₃[(IPr)Cu-H][(IPr)Cu-OCHO]

While some studies on electrocatalytic CO₂ reduction utilize copper complexes, decomposition of the complex under reducing conditions can be a challenge. nih.gov The stability imparted by robust ligands like IPr is therefore critical for the development of effective homogeneous catalysts in this area.

Intramolecular C-H Amination

Copper-catalyzed intramolecular C-H amination is a powerful strategy for the synthesis of nitrogen-containing heterocycles like pyrrolidines and piperidines. While specific examples detailing the use of the IPr ligand in this exact transformation are not prevalent in the reviewed literature, the known reactivity of IPr-copper complexes and the established mechanisms for other copper systems provide a strong basis for its potential application.

Mechanistic studies on related copper-catalyzed systems, often employing tris(pyrazolyl)borate (Tpˣ) ligands, reveal a catalytic cycle that typically involves Cu(I) and Cu(II) oxidation states. acs.orgnih.gov The reaction is often initiated by the oxidation of the Cu(I) precatalyst by a nitrogen source (e.g., an N-fluoro amide), followed by C-H activation and reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst. acs.orgresearchgate.net

The versatile synthon [Cu(IPr)(OH)] is known to activate a wide range of X-H bonds, including N-H bonds. nih.gov This fundamental reactivity is a prerequisite for a catalyst to participate in C-H amination. The strong σ-donating ability of the IPr ligand would be expected to stabilize the copper center throughout the catalytic cycle and facilitate the oxidative addition and reductive elimination steps. Furthermore, the steric bulk of IPr could influence the regioselectivity of the C-H bond cleavage.

Table 3: Proposed General Mechanism for Copper-Catalyzed Intramolecular C-H Amination
StepDescriptionRole of IPr Ligand (Hypothesized)
1Oxidation of [(IPr)Cu(I)] with N-X sourceStabilizes Cu(I) precursor and subsequent higher oxidation state intermediates.
2Intramolecular C-H bond activationSteric bulk can influence which C-H bond is accessed, potentially controlling regioselectivity.
3Reductive Elimination to form C-N bondStrong σ-donation facilitates the reductive elimination step, regenerating the active Cu(I) catalyst.

Rhodium-Catalyzed Reactions

H/D Exchange in Olefins

Rhodium complexes are well-known catalysts for the isomerization and hydrogenation of olefins. A related and mechanistically insightful process is the hydrogen/deuterium (B1214612) (H/D) exchange, which allows for the incorporation of deuterium atoms into organic molecules. This transformation is valuable for mechanistic studies and for the synthesis of isotopically labeled internal standards.

The generally accepted mechanism for H/D exchange in olefins catalyzed by transition metals involves the reversible insertion of an olefin into a metal-deuteride (M-D) bond. The metal-deuteride is typically formed by the reaction of a metal-hydride precursor with a deuterium source, such as D₂O. The olefin coordinates to the metal-deuteride complex, undergoes migratory insertion to form a metal-alkyl intermediate, and then undergoes β-hydride elimination. If the β-hydride elimination occurs from a different carbon atom, it leads to olefin isomerization. If it eliminates a proton (H) instead of a deuteron (B1233211) (D), and the resulting metal-hydride can exchange with the deuterium source, a net H/D exchange at the olefinic position is achieved.

While specific studies focusing on IPr-ligated rhodium catalysts for H/D exchange in simple olefins are not extensively detailed in the provided search context, the principles of rhodium catalysis support their potential efficacy. Rhodium(I) and Rhodium(III) complexes are active in C-H activation and olefin manipulation. nih.gov The IPr ligand is known to form stable and active complexes with rhodium for various transformations. The strong σ-donation of the IPr ligand would stabilize the rhodium center and could influence the rates of olefin insertion and β-hydride elimination. The steric bulk could also play a role in the selectivity of the exchange process, potentially differentiating between various protons on the olefin substrate.

Table 4: Key Steps in Rhodium-Catalyzed H/D Exchange in Olefins
StepDescriptionIntermediate Species
1Formation of Metal-Deuteride[(IPr)Rh-D]
2Olefin Coordination[(IPr)Rh(olefin)-D]
3Migratory Insertion[(IPr)Rh-alkyl-d₁]
4β-Hydride Elimination[(IPr)Rh(deuterated olefin)-H]
5Release of Deuterated OlefinDeuterated Olefin + [(IPr)Rh-H]

Alkyne Hydrothiolation and Hydrophosphination

The N-heterocyclic carbene ligand IPr, derived from 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium, has proven to be instrumental in rhodium-catalyzed hydrothiolation and hydrophosphination of alkynes. These reactions are fundamental for the synthesis of vinyl sulfides and phosphines, respectively.

In the realm of alkyne hydrothiolation , rhodium complexes bearing the IPr ligand have demonstrated high activity under mild conditions. Specifically, the dinuclear complex [Rh(μ-Cl)(IPr)(η2-olefin)]2 and the mononuclear complex RhCl(IPr)(py)(η2-olefin) are effective catalysts. A notable feature of this catalytic system is the ability to control the regioselectivity of the addition of thiols to alkynes. The use of the mononuclear catalyst, which contains a pyridine (B92270) (py) ligand, leads to a switch in regioselectivity, favoring the formation of 1-substituted vinyl sulfides (Markovnikov products). This control is attributed to a combination of electronic and steric effects of the IPr and pyridine ligands, which stabilize a square-pyramidal thiolate-hydride active species. The bulky IPr ligand directs the pyridine to coordinate trans to it, thereby blocking one coordination site and influencing the subsequent insertion of the alkyne. rsc.org

For alkyne hydrophosphination , the direct double hydrophosphination of alkynes to produce 1,2-diphosphinoethane derivatives is a significant challenge in catalysis, partly because the diphosphine product can act as a chelating ligand and inhibit the catalyst. However, a rhodium(I)-NHC complex, specifically [Rh(μ-Cl)(IPr)(η2-coe)]2 (where coe is cyclooctene), has been shown to effectively catalyze this transformation. The presence of the sterically demanding and strongly electron-donating IPr ligand is crucial. It prevents the deactivation of the catalyst by the diphosphine product, thus allowing the catalytic cycle to proceed efficiently. bohrium.comdocumentsdelivered.com This catalytic system has been successfully applied to the double hydrophosphination of various alkynes with diphenylphosphine, as detailed in the table below.

Alkyne SubstrateConversion (%)Selectivity for Diphosphine (%)
Phenylacetylene100>99
4-Methylphenylacetylene100>99
4-Methoxyphenylacetylene100>99
4-Chlorophenylacetylene100>99
1-Hexyne10090

Stabilization of Rhodium Nanoparticles

Imidazolium (B1220033) salts, including derivatives of this compound, are effective stabilizers for the synthesis of rhodium nanoparticles (RhNPs). These nanoparticles are of great interest due to their high surface-area-to-volume ratio and unique catalytic properties. The imidazolium moiety acts as a capping agent, preventing the agglomeration of the nanoparticles and thereby maintaining their catalytic activity and stability. nih.gov

For instance, rhodium nanoparticles have been successfully prepared by the reduction of rhodium(III) chloride in the presence of PEG-tagged imidazolium salts. mdpi.com These stabilizers, which combine the stabilizing effect of the imidazolium ring with the solubility characteristics of polyethylene (B3416737) glycol (PEG), yield water-soluble RhNPs. These nanoparticles have been characterized by various techniques, including Transmission Electron Microscopy (TEM), X-ray Photoelectron Spectroscopy (XPS), and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES). The resulting RhNPs have demonstrated excellent catalytic activity in reactions such as the stereoselective syn-hydrosilylation of internal alkynes. mdpi.com

In another approach, rhodium nanoparticles have been immobilized on imidazolium-based supported ionic liquid phases (SILPs). nih.gov This method involves the impregnation of a silica (B1680970) support, functionalized with imidazolium salts, with an organometallic rhodium precursor, followed by reduction under hydrogen. The resulting Rh@SILP materials contain well-dispersed rhodium nanoparticles with diameters typically in the range of 0.6–2.0 nm. The structure of the imidazolium salt has a significant impact on the size and catalytic properties of the nanoparticles. These supported RhNPs have shown high activity and stability in the hydrogenation of biomass-derived molecules. nih.gov

Stabilizer/SupportRh PrecursorReduction MethodAverage NP Size (nm)Catalytic Application
PEG-tagged imidazolium saltsRhCl₃NaBH₄ in waterNot specifiedAlkyne hydrosilylation
Imidazolium-based SILP[Rh(allyl)₃]H₂ (50 bar), 100 °C0.6 - 2.0Hydrogenation of furfuralacetone

Iron-Catalyzed Transformations

The use of iron, an earth-abundant and non-toxic metal, in catalysis is a rapidly growing field. N-heterocyclic carbenes, including IPr, have emerged as important ligands in iron catalysis, enabling a variety of transformations. researchgate.netrsc.org

C(sp2)-H Borylation

Iron-catalyzed C(sp2)-H borylation offers a direct method for the synthesis of valuable aryl-boronic esters from simple arenes. While iridium catalysts are well-established for this reaction, the development of iron-based systems is a key goal for sustainable chemistry. nih.gov Research in this area has demonstrated that N-heterocyclic carbene ligands can play a role in facilitating this transformation. For example, an NHC-cyclopentadienyl iron(II) alkyl complex, [NHC(Cp*)FeMe], has been shown to catalyze the thermal C(sp2)-H borylation of arenes with pinacolborane (HBpin) in the presence of a hydrogen acceptor. nih.gov Although this specific example does not use the IPr ligand itself, it highlights the potential of NHC-iron complexes in C-H activation and borylation. The development of simpler iron systems for C-H borylation often involves in situ catalyst activation from bench-stable precursors. nih.gov

Asymmetric Iron Catalysis

Asymmetric catalysis using iron complexes is a highly desirable but challenging field. The development of chiral ligands is crucial for inducing enantioselectivity in iron-catalyzed reactions. While various classes of chiral ligands, such as those based on bisoxazolines and phosphines, have been successfully employed in asymmetric iron catalysis, the use of chiral N-heterocyclic carbenes derived from a simple chiral imidazolium backbone is less common. However, the principles of ligand design in asymmetric iron catalysis underscore the importance of the steric and electronic environment around the metal center, a role that NHCs are well-suited to play. The bulky framework of ligands like IPr is known to influence selectivity in various reactions, and the development of chiral analogues of such bulky NHCs holds promise for future applications in asymmetric iron catalysis.

Broad Applications in Other Metal Catalysis

The impact of the IPr ligand extends far beyond rhodium and iron catalysis, with seminal contributions in reactions catalyzed by palladium, nickel, and gold. rsc.org

Palladium Catalysis: The IPr ligand has been instrumental in the advancement of palladium-catalyzed cross-coupling reactions. The development of well-defined [Pd(IPr)(allyl)Cl] and [Pd(IPr)Cl₂]₂ precatalysts has enabled a wide range of challenging transformations, including Buchwald-Hartwig aminations of aryl chlorides under mild conditions. rsc.orgacs.org The steric bulk of the IPr ligand is credited with promoting the reductive elimination step and stabilizing the active Pd(0) species, leading to higher catalyst turnover numbers and broader substrate scope.

Nickel Catalysis: In nickel catalysis, the IPr ligand is one of the most widely used monodentate NHCs. rsc.org It has been successfully employed in a variety of reactions, including Suzuki-Miyaura, Kumada-Tamao-Corriu, and Buchwald-Hartwig cross-couplings, as well as C-H functionalization and cycloadditions. rsc.orgrsc.orgnih.gov The strong σ-donating character and steric hindrance of the IPr ligand stabilize the low-valent nickel species and control the regioselectivity in reactions such as the formal Heck coupling of α-olefins. rsc.org

Gold Catalysis: The IPr ligand has become a preferred ligand for many gold-catalyzed transformations. rsc.orgrsc.org The strong σ-donation from the IPr ligand stabilizes the gold center, allowing for the isolation of key reaction intermediates and providing insights into reaction mechanisms. rsc.org IPr-gold complexes have been effectively used in a variety of reactions, including the hydration of alkynes and various cascade cyclization and annulation reactions. rsc.orgrsc.org

Mechanistic Investigations of Ipr Derived Catalytic Systems

Reaction Mechanism Elucidation through Experimental Studies

Experimental studies are fundamental to uncovering the step-by-step pathway of a catalytic reaction. By observing the reaction under various conditions and identifying key species, chemists can construct a plausible mechanistic model.

A primary goal in mechanistic elucidation is the isolation and characterization of catalytic intermediates, which are transient species formed during the catalytic cycle. ecust.edu.cn Though often highly reactive and difficult to isolate, their successful capture provides direct evidence for a proposed mechanism. ecust.edu.cn Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry are crucial for characterizing these fleeting molecules. ecust.edu.cnnih.govrsc.orgnih.gov

In many late-transition-metal-catalyzed transformations, metal carbene complexes are proposed as key reactive intermediates. ecust.edu.cn The stabilization afforded by the bulky IPr ligand can facilitate the isolation of such species, which would otherwise be too unstable to observe. For instance, in gold(I)- or copper(I)-catalyzed cyclizations, vinylmetal intermediates have been isolated and characterized, providing strong evidence for the involvement of a subsequent metal carbene intermediate through spectroscopic data and computational analysis. ecust.edu.cn The characterization of these intermediates confirms their role in the catalytic cycle and provides invaluable structural and electronic information.

Table 1: Spectroscopic Techniques for Intermediate Characterization

Technique Information Provided Reference
NMR Spectroscopy Provides detailed information about the molecular structure, connectivity, and electronic environment of atoms. ecust.edu.cnnih.govnih.gov
X-ray Crystallography Determines the precise three-dimensional arrangement of atoms in a crystalline solid, offering definitive structural proof. ecust.edu.cn
Mass Spectrometry Measures the mass-to-charge ratio of ions, helping to identify the molecular weight and fragmentation patterns of intermediates. nih.gov

| Infrared (IR) Spectroscopy | Identifies functional groups and provides information about bonding within a molecule. | rsc.org |

Kinetic studies measure the rate of a chemical reaction and how it is influenced by factors such as the concentration of reactants, catalysts, and temperature. This information is vital for understanding the sequence of elementary steps in a reaction mechanism and identifying the rate-determining step. bham.ac.ukaip.org

Reaction Progress Kinetic Analysis (RPKA) has emerged as a powerful methodology for studying complex catalytic reactions. nih.gov This approach uses in-situ monitoring techniques to collect a continuous stream of data throughout the course of a single reaction. researchgate.netnih.gov From this data, a detailed "kinetic profile" of the reaction is constructed, which can reveal catalyst activation or deactivation, product inhibition, and changes in the rate-determining step as the reaction progresses. researchgate.netnih.gov By analyzing these profiles from a minimal number of experiments, researchers can deduce the catalytic rate law and distinguish between different mechanistic possibilities. nih.govnih.gov

For example, kinetic modeling based on real-time data can be used to simulate product generation over time. aip.org By fitting the simulation to the experimental data, rate constants for individual steps in the proposed mechanism can be extracted, providing a quantitative understanding of the catalytic cycle. aip.org

Computational Mechanistic Studies (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. bris.ac.uknih.gov DFT calculations allow researchers to model complex chemical systems, providing insights into structures, energies, and electronic properties that can be difficult or impossible to obtain experimentally. bris.ac.uknih.govmdpi.com

A key application of DFT is the calculation of the reaction's energetic profile, which maps the potential energy of the system as it progresses from reactants to products. chemguide.co.uk The highest point on this profile corresponds to the transition state, an unstable, high-energy arrangement of atoms that represents the bottleneck of the reaction. beilstein-journals.orgtutorchase.com The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate. tutorchase.com

By calculating the structures and energies of reactants, intermediates, transition states, and products, DFT can validate or refute proposed mechanistic pathways. nih.govresearchgate.net For a catalyzed reaction, computational models can show how the catalyst interacts with the substrate to provide an alternative reaction pathway with a lower activation energy. stackexchange.com This involves stabilizing the transition state more than the reactant state. beilstein-journals.org These calculations provide a detailed, atomistic view of the bond-breaking and bond-forming processes that occur during the reaction. researchgate.net

| Intermediate | A local minimum on the energy profile, located between two transition states. | A relatively stable species formed and consumed during the reaction. | youtube.com |

Catalyst deactivation is a critical issue in industrial applications, and understanding its mechanisms is essential for improving catalyst longevity and performance. nih.govacs.org Computational studies can be instrumental in identifying potential pathways through which a catalyst loses its activity. nih.govacs.org

For catalysts incorporating the IPr ligand, DFT calculations can explore various potential deactivation mechanisms. These might include bimolecular decomposition pathways, where two catalyst molecules react with each other, or intramolecular processes like C-H activation of the ligand itself, leading to cyclometalation. rsc.org For example, in a pyridine(diimine) iron-catalyzed borylation, the formation of a "flyover dimer" was identified computationally and experimentally as a key deactivation pathway. nih.govacs.org By calculating the energetics of these deactivation pathways relative to the desired catalytic cycle, researchers can predict which processes are likely to occur under reaction conditions and devise strategies to mitigate them, often by modifying the ligand structure. nih.gov

Role of the IPr Ligand in Controlling Selectivity and Reactivity

The immense success of IPr as a ligand stems from its profound influence on the selectivity and reactivity of the metal center. rsc.orgrsc.org Its steric and electronic properties are finely tuned to promote desired chemical transformations while suppressing unwanted side reactions. nih.govnih.gov

The bulky 2,6-diisopropylphenyl groups on the IPr ligand create a sterically hindered environment around the metal center. rsc.org This steric bulk plays several crucial roles:

Stabilization of Reactive Species: It protects low-coordinate, reactive metal centers from decomposition, for instance, by preventing bimolecular reactions that lead to catalyst deactivation. rsc.orgrsc.org

Promotion of Reductive Elimination: The steric pressure exerted by the IPr ligand can promote the final, product-forming step (reductive elimination) in many cross-coupling reactions.

Control of Selectivity: The defined steric pocket can influence which substrate or which part of a substrate can approach and bind to the metal, thereby controlling regioselectivity and stereoselectivity.

Electronically, IPr is a very strong σ-donor, meaning it donates a significant amount of electron density to the metal center. This high electron density on the metal facilitates key steps in catalytic cycles, such as the oxidative addition of substrates, which is often the initial step in cross-coupling reactions. The combination of this strong donation with significant steric bulk makes IPr and its derivatives highly effective in challenging catalytic transformations, including the coupling of unactivated aryl chlorides. rsc.org The careful balance between these steric and electronic factors is critical to the ligand's success. rsc.org

Influence of Counterions and Solvents on Catalytic Cycles

The Role of Counterions in IPr-Catalyzed Reactions

The counterion associated with the IPr-metal complex can significantly impact the catalytic cycle. This influence is particularly pronounced in reactions involving cationic metal intermediates, such as those in gold catalysis. The nature of the counterion affects the lability of ligands, the accessibility of the metal center for substrate coordination, and the energetics of key mechanistic steps.

Research has shown that the counterion's affinity for the metal center is a crucial factor. nih.gov A high affinity can lead to a stable, less reactive catalyst by impeding the coordination of the substrate to the metal. nih.gov Conversely, a weakly coordinating anion can promote higher catalytic activity. For instance, in gold(I)-catalyzed reactions, a significant effect of the counterion on reactivity has been observed. Studies on the hydroarylation of indenes revealed that the choice of the counterion was critical for catalytic performance. rsc.org

The counterion of the imidazolium (B1220033) salt precursor itself, such as the chloride in IPr·HCl, also plays a role, primarily in the in situ generation of the N-heterocyclic carbene (NHC) ligand through deprotonation. nih.gov The choice of anion can also affect the solubility of the imidazolium salt, which can be a practical consideration in catalyst preparation and application. mdpi.com

Table 1: Qualitative Influence of Different Counteranions on Au(I)-Catalyzed Cyclization
CounteranionObserved Influence on Catalytic CyclePrimary Mode of Interaction
NTf₂⁻Strongly influences energy profile by binding to intermediates and transition states. nih.govHydrogen bonding and direct Au-counterion interaction. nih.gov
ClO₄⁻, TsO⁻, TFA⁻, TfO⁻, MsO⁻, SbF₆⁻Lowers reaction barriers and facilitates the protodeauration step. nih.govVariable; generally act as weaker coordinating anions.

The Impact of Solvents on Catalytic Performance

The choice of solvent is a critical parameter in palladium-catalyzed cross-coupling reactions, a major application area for IPr-based catalysts. whiterose.ac.uk The solvent influences the reaction by solubilizing reagents, stabilizing charged or polar intermediates in the catalytic cycle, and in some cases, directly coordinating with the metal catalyst. whiterose.ac.ukresearchgate.net

The polarity of the solvent is a key determinant of its effect. In Suzuki-Miyaura cross-coupling reactions, for instance, solvent polarity can dictate the chemoselectivity of the reaction. Studies have shown that for bifunctional substrates containing both a C-Cl and a C-OTf bond, the reaction selectivity can be completely switched by changing the solvent. nih.govnih.gov In nonpolar solvents like toluene or THF, the coupling reaction preferentially occurs at the C-Cl bond. nih.gov In contrast, polar aprotic solvents such as DMF or MeCN favor reaction at the C-OTf bond. nih.gov This switch is attributed to a change in the nature of the active catalytic species; polar solvents are believed to stabilize anionic palladium complexes, which are the active species for C-OTf activation. nih.govresearchgate.net

The optimization of a Suzuki-Miyaura cross-coupling reaction using a calixarene-supported PEPPSI-IPr catalyst provided clear evidence of the solvent's impact on reaction conversion.

Table 2: Optimization of Solvents in a Suzuki-Miyaura Reaction Catalyzed by a PEPPSI-IPr Derivative
SolventBaseTemperature (°C)Time (h)Conversion (%)
IsopropanolK₃PO₄80290
Isopropanol/H₂O (9:1)K₃PO₄802100
TolueneK₃PO₄80260
THFK₃PO₄80270
Data sourced from a study on a calixarene-supported PEPPSI-IPr catalyst (Calx-IPr). mdpi.com

As shown in the table, a mixture of isopropanol and water provided the highest conversion, highlighting the beneficial effect of a polar protic solvent system for this specific catalytic setup. mdpi.com This demonstrates that while general trends exist, empirical optimization is often necessary to achieve maximum efficiency. In some cases, reactions can even be performed under solvent-free conditions, particularly with microwave assistance, which aligns with the principles of green chemistry. organic-chemistry.org

Ultimately, the effects of counterions and solvents are often interconnected. The dielectric constant of a solvent, for example, will determine the degree of dissociation between a cationic catalytic complex and its counterion. nih.gov In solvents with low polarity, the catalyst may exist as a tight ion pair, amplifying the influence of the counterion on the catalytic cycle. nih.gov A comprehensive understanding of these synergistic effects is therefore essential for mastering the catalytic potential of IPr-derived systems.

Theoretical and Computational Studies on Ipr N Heterocyclic Carbenes and Their Complexes

Electronic Structure Calculations

The electronic structure of IPr has been extensively investigated using various computational methods, primarily Density Functional Theory (DFT), to elucidate its bonding characteristics and reactivity. nih.govresearchgate.net These calculations are crucial for understanding the ligand's strong σ-donating and modest π-accepting capabilities that define its role in catalysis. rsc.org

The stability and strong donor properties of IPr are rooted in the delocalization of electrons within its five-membered imidazolylidene ring. libretexts.orgyoutube.comnih.govyoutube.com The carbene carbon possesses a lone pair of electrons in a σ-type orbital, which is primarily responsible for the strong bond it forms with metal centers. rsc.org This σ-donation is enhanced by the two nitrogen atoms in the ring, which are π-donors, increasing the electron density at the carbene carbon.

Computational analyses of IPr-metal complexes reveal the nature of the metal-ligand bond. The primary interaction is a strong σ-bond formed by the donation of the carbene lone pair to an empty metal orbital. acs.org In addition to this, there is a degree of π-back-donation from the metal's d-orbitals into the empty π* orbitals of the NHC ligand. acs.orgwikipedia.org Studies on (NHC)Platinum(II) complexes have computationally estimated this π-back-donation to be around 10%. acs.orgfigshare.com This synergistic bonding model, involving σ-donation and π-acceptance, contributes to the high stability of IPr-metal complexes. acs.org Natural Bond Orbital (NBO) analysis is a common computational tool used to examine charge delocalization and hyperconjugative interactions that contribute to the molecule's stability. dergipark.org.tr

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of a chemical species. For NHCs like IPr, the HOMO is typically the σ-type lone pair orbital on the carbene carbon, and its energy level is indicative of the ligand's nucleophilicity or σ-donating strength. rsc.orgresearchgate.net A higher HOMO energy corresponds to a stronger σ-donor. researchgate.net The LUMO, which is usually a π*-antibonding orbital, relates to the ligand's electrophilicity or π-accepting ability; a lower LUMO energy indicates a better π-acceptor. researchgate.net

DFT calculations provide precise energy values for these orbitals. For instance, calculations at the B3LYP/6-311++g(d,p) level of theory have been used to compare the electronic properties of IPr with other NHC ligands. rsc.orgresearchgate.net These studies help in the rational design of catalysts by tuning the electronic properties of the NHC ligand. In metal complexes, the character of the HOMO and LUMO often changes, involving significant contributions from the metal d-orbitals. For example, in certain cis-[Ni(C6F5)2(N^C)] complexes containing pyridyl-NHC ligands, the HOMO is almost exclusively of metal d(z²) character, while the LUMO has π* character with contributions from the pyridine (B92270) and imidazolylidene rings. acs.org

Calculated HOMO and LUMO Energy Levels for IPr and Related NHCs
NHC LigandHOMO (eV)LUMO (eV)Calculation Level
IPr-6.01-0.48B3LYP/6-311++g(d,p)
IMes-5.90-0.33B3LYP/6-311++g(d,p)
IPr#-6.16-0.96B3LYP/6-311++g(d,p)

Steric Parameter Quantifications (e.g., %Vbur)

The steric influence of a ligand is a critical factor in determining the stability and reactivity of its metal complexes. For bulky ligands like IPr, quantifying this steric hindrance is essential. The percent buried volume (%Vbur) is a widely used computational metric that measures the percentage of the volume of a sphere around a metal center that is occupied by the ligand. nih.govrsc.orgrsc.org This parameter provides a more accurate and nuanced measure of steric bulk compared to older models like the Tolman cone angle, especially for asymmetrically shaped ligands like NHCs. rsc.org

The %Vbur is calculated from the 3D coordinates of the complex, often obtained from X-ray crystallography or DFT optimization. rsc.orgarkat-usa.org For IPr and its derivatives, %Vbur values have been calculated for various metal complexes to understand how their steric profile influences catalytic activity. For example, in a [Au(IPr#)Cl] complex, the %Vbur was determined to be 54.4%, indicating significant steric shielding of the metal center. nih.gov The steric map, a 2D projection of the steric hindrance, can also be generated to visualize the spatial arrangement and shielding provided by the ligand. arkat-usa.org

Percent Buried Volume (%Vbur) for IPr and Related Ligands in Metal Complexes
Complex%VburMethod
(IPr)Pd(py)Cl234.1DFT
(IPr*)Pd(py)Cl244.6DFT
(IPr**)Pd(py)Cl244.3DFT
[Au(IPr#)Cl]54.4X-ray
[Pd(IPr#)(cin)Cl]44.7X-ray

Ligand Field Theory and Spectroscopic Correlation Studies

Ligand Field Theory (LFT) is an extension of molecular orbital theory used to describe the electronic structure of transition metal complexes. wikipedia.orgpurdue.edufiveable.me It explains how the interaction between the metal d-orbitals and the orbitals of the surrounding ligands leads to a splitting of the d-orbital energies. britannica.com For complexes involving IPr, LFT helps to rationalize their optical and magnetic properties. britannica.comwpmucdn.com The strong σ-donating nature of IPr results in a large d-orbital splitting (a large ligand field), which influences the electronic transitions observed in their UV-Vis spectra. acs.orgnih.gov

Spectroscopic studies are often correlated with theoretical calculations, such as time-dependent DFT (TD-DFT), to assign the observed electronic transitions. acs.org For instance, TD-DFT calculations on Ni(II) complexes with pyridyl-NHC ligands have successfully modeled their UV-Vis absorption spectra, identifying the long-wavelength absorptions as characteristic of these compounds. acs.org By comparing experimental spectra with computational results, researchers can gain a detailed understanding of the electronic structure and the nature of the frontier orbitals involved in the transitions. acs.orgnih.govrsc.org

Ab Initio and DFT Studies on Coordination Modes and Stability

Ab initio and DFT methods are powerful computational tools for investigating the geometry, coordination modes, and stability of metal complexes. okayama-u.ac.jpaps.orgnih.govstackexchange.comnih.gov These "first-principles" calculations can predict the most stable arrangement of ligands around a metal center and quantify the strength of the metal-ligand bonds. researchgate.netresearchgate.net

For IPr, computational studies have confirmed its preference for forming stable complexes with a wide range of transition metals. acs.org DFT calculations are used to optimize the geometry of IPr-metal complexes, providing accurate bond lengths and angles that are often in excellent agreement with experimental X-ray diffraction data. acs.org Furthermore, these studies can elucidate the stability of different coordination numbers and geometries. The strength of the metal-IPr bond can be quantified by calculating the bond dissociation energy (BDE), which provides a measure of the complex's thermodynamic stability. These theoretical investigations are crucial for understanding the factors that govern the stability and reactivity of IPr-based catalysts and for designing new, more efficient catalytic systems. researchgate.net

Evolution of IPr-Inspired NHC Ligands

The modular nature of the IPr framework has allowed for systematic modifications to fine-tune its influence on metal centers, leading to the development of ligands with enhanced stability and reactivity in a wide array of catalytic transformations.

Introduction of Steric Modifications (e.g., IPr*, IPr**)

To further enhance the steric bulk of the IPr ligand, researchers have developed derivatives such as IPr* and IPr**. IPr*, or 1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene, represents a significant increase in steric hindrance. This modification has proven effective in stabilizing reactive organometallic complexes and has been successfully applied in challenging palladium and nickel-catalyzed cross-coupling reactions, often achieving high yields under mild conditions.

Building on this concept, the IPr** ligand, 1,3-bis[2,6-bis[(4-tert-butylphenyl)methyl]-4-methylphenyl]imidazol-2-ylidene, was designed to introduce even greater steric shielding. By replacing the methyl groups of IPr with 4-tert-butylphenyl substituents, IPr** creates a highly demanding steric environment around the metal center. This exceptional bulk is intended to stabilize highly reactive intermediates, facilitating their synthesis and isolation. The structural novelty of IPr** lies in its unique combination of significant steric demand, favorable spectroscopic characteristics, high solubility, and a tendency to promote crystallization of its metal complexes.

A more recent evolution is the IPr***(4-Bp) class of ligands, which bear biphenyl wingtips. These ligands have demonstrated the highest reported buried volume (%Vbur) for imidazol-2-ylidene ligands, reaching 58.8% in a linear geometry. This extended steric bulk makes them even more effective at stabilizing reactive metal centers compared to IPr, IPr*, and other hindered NHCs.

LigandFull NameKey Steric Feature
IPr *1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylideneIncreased steric hindrance from diphenylmethyl groups.
IPr 1,3-bis[2,6-bis[(4-tert-butylphenyl)methyl]-4-methylphenyl]imidazol-2-ylideneExceptional steric shielding from 4-tert-butylphenyl groups.
IPr (4-Bp) A class of IPr with biphenyl wingtipsHighest reported buried volume due to extended biphenyl groups.

Design of Hindered and Broadly Applicable NHCs (e.g., IPr#)

The pursuit of highly hindered and versatile NHC ligands has led to the development of IPr#. This novel, sterically bulky ligand is synthesized through a cost-effective and modular peralkylation of aniline, an abundant industrial chemical. The IPr# family of ligands, which also includes derivatives like Np# and BIAN-IPr#, has been commercialized to provide researchers with broad access to these advanced tools for reaction screening and optimization.

Metal complexes of IPr#, particularly with copper(I) and silver(I), have been synthesized and characterized as exceedingly sterically hindered, yet well-defined and stable to air and moisture. researchgate.net X-ray crystallographic and computational studies have confirmed the significant steric effects of the IPr# ligand on the metal center. researchgate.net These complexes have demonstrated high reactivity in various cross-coupling reactions, including N-C, O-C, C-Cl, C-Br, C-S, and C-H bond activations, often outperforming catalysts based on the classic IPr and IPr* ligands. researchgate.netresearchgate.net

Complex TypeBuried Volume (%Vbur) of IPr# LigandComparison with IPr
[Cu(IPr#)Cl] 50.0%[Cu(IPr)Cl]: 49.7%
[Cu(BIAN-IPr#)Cl] 55.7%[Cu(BIAN-IPr*)Cl]: 56.3%

Dinuclear N-Heterocyclic Carbenes Based on the IPr Framework

The development of dinuclear NHC ligands derived from the IPr scaffold has opened new avenues for exploring cooperative effects between two metal centers, potentially leading to enhanced catalytic activity and novel reaction pathways.

Synthesis of Dinuclear Imidazolium (B1220033) Precursors

Researchers have successfully synthesized dinuclear, sterically hindered, and adaptable N-heterocyclic ligands based on the modular IPr* framework. researchgate.netmdpi.comnih.gov The synthesis of these IPr*diNHC ligands allows for variation in both the bridging group connecting the two NHC units and the steric and electronic characteristics of the N-aromatic wingtips. researchgate.netmdpi.comnih.gov This modularity provides a remarkable range in the steric environment around the coordinated metal centers, with buried volumes ranging from 33.9% to 60.4%. nih.govrsc.org Furthermore, the conformational flexibility of these dinuclear ligands allows for geometries ranging from nearly perfectly linear to almost perpendicular between the two carbene donors. nih.govrsc.org

Cooperative Effects in Dinuclear Metal Complexes

The proximity of two metal centers held by a dinuclear IPr-based ligand can facilitate cooperative catalysis. researchgate.netmdpi.comnih.gov In such systems, the two metals can work in concert to activate substrates and facilitate bond-forming or bond-breaking steps that are challenging for mononuclear catalysts.

For instance, dinuclear gold(I) complexes with bridging di(N-heterocyclic carbene) ligands derived from the IPr* framework have been evaluated in the hydration and carboxylation of alkynes. researchgate.netnih.gov These dinuclear complexes demonstrated significantly enhanced catalytic reactivity compared to their mononuclear gold(I) counterparts. researchgate.net This superior performance highlights the potential of cooperative effects in IPr-based dinuclear systems for developing highly active and selective catalysts for a range of valuable chemical transformations. researchgate.netnih.gov

Integration of IPr into Functional Materials

The unique properties of the IPr ligand have prompted its incorporation into various functional materials, including polymers, solid supports, and metal-organic frameworks (MOFs), to create novel heterogeneous catalysts and advanced materials.

The immobilization of NHC compounds, including those based on the IPr framework, has become a significant area of research. researchgate.net This strategy aims to combine the high activity and selectivity of homogeneous NHC catalysts with the practical advantages of heterogeneous systems, such as ease of separation and recyclability. uab.cat Various supports, including polymers, silica (B1680970), and carbon materials, have been utilized for the immobilization of metal-NHC complexes. researchgate.net

For example, an N-heterocyclic carbene copper(I) complex has been functionalized into a conjugated microporous polymer (CMP). rsc.org This CMP-NHC-CuCl material was synthesized via palladium-catalyzed Sonogashira cross-coupling and proved to be an effective heterogeneous catalyst for the hydrosilylation of terminal alkynes and the hydrosilylation of carbon dioxide. rsc.org The catalyst demonstrated high stereoselectivity and could be reused multiple times without a significant loss of activity. rsc.org

While the broader field of immobilizing NHC complexes is well-documented, specific examples detailing the integration of the IPr ligand itself are emerging. The development of IPr-functionalized materials holds promise for creating robust and recyclable catalysts for a wide range of organic transformations. The modular synthesis of IPr and its derivatives allows for the introduction of functional groups that can be used to covalently attach the ligand to a solid support or incorporate it as a linker in a metal-organic framework. These IPr-based functional materials are expected to find applications in areas such as sustainable chemistry, drug discovery, and materials science. rsc.org

Concluding Remarks and Future Research Directions

Enduring Impact of IPr on Organometallic Chemistry and Catalysis

Since its discovery, the IPr ligand has become a benchmark against which other NHC ligands are often compared. rsc.org Its remarkable versatility, stability, and broad applicability have cemented its position as one of the most widely utilized and influential ligands within the NHC family. rsc.org The bulky 2,6-diisopropylphenyl groups on the nitrogen atoms provide significant steric shielding to the metal center, which can stabilize reactive intermediates and prevent catalyst decomposition pathways. rsc.org This steric hindrance, coupled with the strong electron-donating nature of the carbene, has proven advantageous in a multitude of catalytic processes. rsc.orgnih.gov

The impact of IPr is evident across a wide spectrum of transition metal catalysis. In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, IPr-containing catalysts have demonstrated exceptional activity and efficiency, particularly with challenging substrates. rsc.org Similarly, in nickel chemistry, IPr remains one of the most prevalently used monodentate NHC ligands, facilitating milder reaction conditions and enhanced selectivity in various cross-coupling reactions. rsc.org The influence of IPr extends to ruthenium-catalyzed olefin metathesis, where it has been incorporated into second-generation Grubbs' catalysts, as well as in hydrogenation and hydrodefluorination reactions. rsc.org Furthermore, IPr has become a preferred ligand in gold-catalyzed transformations, including domino and cascade cyclizations, cycloadditions, and annulation reactions. rsc.org The widespread adoption of IPr has not only advanced specific catalytic methods but has also significantly contributed to the broader understanding and development of NHC-metal complexes. rsc.org

Emerging Research Avenues for IPr and Its Derivatives

The success of IPr has spurred the development of a new generation of NHC ligands inspired by its structure, aiming to further refine catalytic performance. rsc.org Researchers are actively exploring modifications to the IPr scaffold to enhance stability, catalytic activity, and selectivity. rsc.org One prominent area of research involves the synthesis and application of even more sterically demanding derivatives. For instance, the IPr* ligand (1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazo-2-ylidene) and its derivatives have proven highly effective in challenging catalytic transformations, including palladium and nickel-catalyzed reactions under mild conditions and at low catalyst loadings. nih.govrsc.org More recently, the IPr# ligand, which is even bulkier than IPr*, has been successfully applied in various palladium-catalyzed cross-coupling reactions. rsc.orgrsc.org

Beyond simply increasing steric bulk, research is also focused on introducing electronic modifications and additional functionalities. For example, the IPr*OMe ligand, featuring methoxy (B1213986) substituents, has been synthesized and its catalytic activity in Buchwald-Hartwig arylamination has been investigated and compared to its methyl-substituted counterpart. acs.org Another emerging trend is the incorporation of IPr and its derivatives into novel catalytic systems. This includes their use in gold-based photocatalysts for cycloaddition reactions, demonstrating their potential in light-driven chemical transformations. mdpi.com Furthermore, the development of polymer-modified IPr complexes is being explored for applications in semicontinuous reactions, which could offer advantages in terms of catalyst separation and reuse. researchgate.net

Potential for Further Innovation in Catalytic Applications

The unique properties of IPr and its derivatives continue to present significant potential for innovation in a wide range of catalytic applications. The ability to fine-tune the steric and electronic environment around a metal center by modifying the IPr scaffold opens up possibilities for tackling previously intractable chemical transformations. acs.orgstrath.ac.uk There is considerable scope for developing highly selective catalysts for complex molecule synthesis, where precise control over reactivity is paramount.

One area with significant potential is the activation of challenging chemical bonds. The strong σ-donating ability of IPr-type ligands can facilitate oxidative addition steps in catalytic cycles, making them well-suited for the activation of traditionally unreactive bonds, such as C-H bonds. nih.gov The development of IPr-based catalysts for selective C-H functionalization would provide powerful tools for organic synthesis. Moreover, the application of IPr and its analogues in sustainable catalysis is a promising avenue for future research. This includes their use in energy-efficient processes and the conversion of renewable feedstocks. The design of robust and recyclable IPr-based catalysts could contribute significantly to the development of greener chemical manufacturing. mdpi.comiciq.org The exploration of IPr in dual catalytic systems, where it can act in concert with another catalyst to promote novel reaction pathways, also holds considerable promise for innovation. acs.org

Challenges and Opportunities in Rational Ligand Design for Enhanced Performance

The rational design of NHC ligands based on the IPr framework presents both significant challenges and exciting opportunities for advancing catalysis. worldscientific.com A primary challenge lies in achieving a delicate balance between steric bulk and substrate accessibility. rsc.org While increased steric hindrance can enhance catalyst stability and promote certain reaction steps, excessive bulk can also impede substrate binding and reduce catalytic activity. acs.org Therefore, a key opportunity lies in the development of "smart" or flexible ligands that can adapt their conformation to accommodate different substrates and transition states. strath.ac.uk

Computational chemistry has emerged as a powerful tool to guide the rational design of new ligands. acs.org By modeling the steric and electronic properties of different IPr derivatives and their corresponding metal complexes, researchers can predict their potential catalytic performance and prioritize synthetic targets. This approach can accelerate the discovery of new and improved catalysts. Another opportunity lies in the development of modular synthetic routes to IPr analogues, allowing for the rapid and efficient generation of diverse ligand libraries for high-throughput screening. rsc.org

Furthermore, incorporating secondary functionalities into the IPr scaffold, such as chiral moieties for asymmetric catalysis or tethered groups for catalyst immobilization, represents a significant area for future innovation. nih.gov The development of bifunctional catalysts that combine the coordinating properties of the NHC with another catalytic group on the same ligand scaffold could lead to novel and highly efficient catalytic systems. nih.gov Overcoming the challenges associated with synthesizing these more complex ligands and understanding their coordination chemistry will be crucial for realizing their full potential in enhancing catalytic performance.

Q & A

Q. What are the standard synthetic routes for preparing 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium salts, and how are reaction conditions optimized?

The compound is typically synthesized via protonation of the corresponding N-heterocyclic carbene (NHC) precursor. For example, reacting 1,3-bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene with silicon halides (e.g., SiCl₄ or Si₂Br₆) in deuterated dichloromethane at 253 K yields crystalline imidazolium salts after 1–2 weeks. Slow crystallization at low temperatures ensures high-purity single crystals suitable for X-ray analysis . Solvent choice (e.g., dichloromethane or chloroform) and stoichiometric control of silicon reagents are critical for minimizing byproducts.

Q. How is this imidazolium salt characterized structurally, and what crystallographic tools are employed?

Single-crystal X-ray diffraction (SCXRD) is the gold standard, with SHELX programs (e.g., SHELXL) used for refinement. The bulky 2,6-diisopropylphenyl groups induce significant steric hindrance, which stabilizes the crystal lattice. Disorder in solvent molecules (e.g., dichloromethane) is common and addressed via riding models for hydrogen atoms. Data-to-parameter ratios >15 and R-factors <0.04 indicate high reliability .

Q. What role does this compound play as a precursor for NHC ligands in catalysis?

Deprotonation with strong bases (e.g., KOᵗBu) generates the free NHC, which coordinates to transition metals (e.g., Pd, Au) to form catalytically active complexes. The steric bulk of the aryl substituents prevents metal aggregation and enhances stability, making it ideal for cross-coupling reactions .

Advanced Research Questions

Q. How does the steric profile of 2,6-diisopropylphenyl substituents influence catalytic performance in cross-coupling reactions?

The substituents create a rigid, cone-shaped geometry around the metal center, favoring mono-ligated complexes. This steric protection suppresses β-hydride elimination in alkyl-alkyl couplings and improves selectivity in Suzuki-Miyaura reactions. Comparative studies with less bulky NHCs (e.g., IMes) show enhanced turnover numbers (TONs) for bulky substrates .

Q. What methodologies are used to stabilize fluorinated anions using this imidazolium cation?

The cation stabilizes discrete anions like [F(HF)ₙ]⁻ (n=1–2) via weak C–H···F interactions and charge dispersion. Synthesis involves reacting the NHC precursor with anhydrous HF or KF in aprotic solvents. The resulting salts (e.g., [IPrH][F(HF)₂]) are air-sensitive and require storage under inert conditions .

Q. How are crystallographic data contradictions resolved during refinement of imidazolium salt structures?

SHELXL employs constraints (e.g., riding models for H atoms) and disorder modeling for solvent molecules. High-resolution data (≤0.84 Å) and twin refinement (for non-merohedral twinning) improve accuracy. Residual electron density peaks <1 eÅ⁻³ indicate minimal unresolved disorder .

Q. What are the challenges in synthesizing PhenoFluor-type fluorination reagents from this imidazolium salt?

Preparing the cesium fluoride complex (e.g., 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride/CsF) requires rigorous drying to prevent CsF hydration. The reagent’s efficacy in nucleophilic fluorination hinges on anion activation via the bulky cation, which desolvates F⁻ and enhances its reactivity .

Q. How do reaction conditions affect the formation of byproducts in nickel-catalyzed couplings using this ligand?

In water/toluene biphasic systems at 60°C, the ligand’s hydrophobicity drives phase-transfer catalysis. However, prolonged heating (>20 h) can degrade the imidazolium salt, necessitating strict inert atmospheres and darkness to preserve activity. GC-MS monitoring identifies decomposition products like aryl chlorides .

Q. What precautions are required for handling and storing imidazolium salts in fluorination studies?

Storage at 2–8°C in sealed, moisture-proof containers is critical. Pre-dried solvents (e.g., THF over Na/benzophenone) and glovebox techniques prevent hydrolysis. NMR tubes used for crystallization must be flame-sealed to exclude O₂/H₂O .

Q. How does the choice of silicon reagent impact the synthesis of halogenated imidazolium salts?

SiCl₄ yields chloride salts, while Si₂Br₆ produces bromides. The larger size of Br⁻ increases lattice flexibility, often resulting in solvent co-crystallization (e.g., dichloromethane disolvate). Kinetic vs. thermodynamic control during crystallization affects polymorphism, which is probed via differential scanning calorimetry (DSC) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.